N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide
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Overview
Description
N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, also known as Suvorexant, is a novel medication used for the treatment of insomnia. It belongs to a class of drugs known as orexin receptor antagonists, which work by blocking the actions of orexin, a neurotransmitter that regulates wakefulness and sleep.
Scientific Research Applications
Drug Development
Piperidine derivatives, such as N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . Therefore, this compound could be used in the development of new drugs.
Organic Synthesis
This compound’s unique structure enables investigations in organic synthesis. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Medicinal Chemistry
In the field of medicinal chemistry, this compound can be an invaluable tool. It can be used to study the structure-activity relationship (SAR) and pharmacological activity of piperidine-containing compounds .
Biological Evaluation
The compound can be used in the biological evaluation of potential drugs containing the piperidine moiety . This includes studying the effects of these compounds on various biological systems and their potential therapeutic effects.
EZH2 Inhibition
While not directly related to N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide, it’s worth noting that similar compounds have been used as inhibitors of Enhancer of Zeste Homologue 2 (EZH2) . EZH2 is a member of the histone-lysine N-methyltransferase family, which has been linked to many types of cancer . Therefore, this compound could potentially be used in research related to EZH2 inhibition.
Mechanism of Action
Target of Action
The primary target of N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide is Coagulation factor X . This protein plays a crucial role in the coagulation cascade, which is a series of reactions that ultimately leads to the formation of a clot to prevent excessive bleeding following an injury.
properties
IUPAC Name |
3,4-dimethoxy-N-[(1-propan-2-ylpiperidin-4-yl)methyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O4S/c1-13(2)19-9-7-14(8-10-19)12-18-24(20,21)15-5-6-16(22-3)17(11-15)23-4/h5-6,11,13-14,18H,7-10,12H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDZOPTJMCCKBTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCC(CC1)CNS(=O)(=O)C2=CC(=C(C=C2)OC)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-((1-isopropylpiperidin-4-yl)methyl)-3,4-dimethoxybenzenesulfonamide |
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